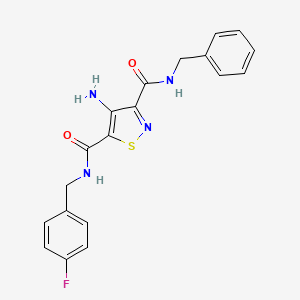![molecular formula C17H12ClN3O3 B11197128 3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11197128.png)
3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core with a 4-chlorophenyl group at the 3-position and a methoxy group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-indole-2-carboxylates with suitable reagents to form the pyrimidoindole core . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Ultrasonic-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve transmission . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Indole derivatives: Compounds like 2-(1H-indol-3-yl)quinazolinones have similar structural features and pharmacological properties.
Uniqueness
3-(4-chlorophenyl)-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and methoxy groups enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H12ClN3O3 |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C17H12ClN3O3/c1-24-12-4-2-3-11-13(12)14-15(19-11)16(22)21(17(23)20-14)10-7-5-9(18)6-8-10/h2-8,19H,1H3,(H,20,23) |
InChI Key |
NIUSZEXNNRSNPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11197055.png)
![2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide](/img/structure/B11197063.png)
![N-(3-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11197068.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11197072.png)
![N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide](/img/structure/B11197103.png)
![N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197104.png)
![2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11197108.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11197115.png)

![N-(3-bromophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B11197120.png)
![3-(4-Ethoxyphenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11197126.png)
![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197142.png)
![methyl [5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11197157.png)
![N-(4-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11197163.png)
